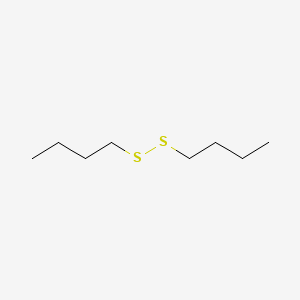
Disulfure de dibutyle
Vue d'ensemble
Description
Dibutyl disulfide (DBDS) is a volatile organic compound (VOC) that has been used in a variety of industrial and scientific applications. It is a colorless liquid with a pungent odor and is highly flammable. DBDS is a sulfur-containing compound, which is derived from the reaction of dibutyl sulfide and sulfuric acid. It is used in the manufacture of a variety of products, such as rubber, plastics, pharmaceuticals, and fuel additives. It is also used in the synthesis of various organic compounds and as a solvent in the manufacture of perfumes and fragrances.
Applications De Recherche Scientifique
Électrosynthèse en chimie organique
Le disulfure de dibutyle joue un rôle important dans l'électrosynthèse des mono-, di- et polysulfures organiques. Les réactions électrochimiques impliquant le this compound sont cruciales pour la synthèse de dérivés soufrés organiques biologiquement actifs, essentiels dans les produits pharmaceutiques et les cosmétiques médicaux {svg_1}.
Industrie pharmaceutique
Dans le secteur pharmaceutique, le this compound est utilisé pour son potentiel dans la synthèse de divers agents médicinaux. Il est impliqué dans la production de composés qui présentent des propriétés chimiopréventives et chimiothérapeutiques, ce qui le rend précieux dans le développement de nouveaux agents anticancéreux {svg_2}.
Synthèse chimique
Le this compound sert d'intermédiaire important dans la synthèse chimique. Son rôle dans la formation de liaisons disulfures est vital pour la stabilité et la fonction de nombreux produits biochimiques. Il est également utilisé dans la synthèse d'agents de vulcanisation pour le caoutchouc et les élastomères, démontrant sa polyvalence dans les applications industrielles {svg_3}.
Science des matériaux
En science des matériaux, le this compound est utilisé pour ses propriétés de plastifiant et de stabilisateur. Il contribue au développement de matériaux à la flexibilité et à la durabilité améliorées, ce qui est essentiel pour créer des matériaux haute performance pour diverses applications {svg_4}.
Sciences de l'environnement
Les applications environnementales du this compound incluent son utilisation comme marqueur pour le suivi des composés soufrés dans les échantillons environnementaux. Sa stabilité et ses propriétés chimiques distinctives en font un outil utile pour la surveillance et la recherche environnementales {svg_5}.
Biochimie
Le this compound est important en biochimie pour son rôle dans la formation et la stabilisation des liaisons disulfures. Ces liaisons sont cruciales pour le repliement et la fonction corrects des protéines, ce qui est fondamental pour de nombreux processus biologiques et applications pharmaceutiques {svg_6}.
Mécanisme D'action
Target of Action
Dibutyl disulfide is a chemical compound with the formula CH₃(CH₂)₃SS(CH₂)₃CH₃ It’s known that disulfides can interact with various biological molecules, including proteins, and can influence their function .
Mode of Action
Disulfides in general are known to undergo redox reactions, which can lead to the formation of free radicals . These radicals can then interact with other molecules, potentially leading to changes in their structure and function.
Biochemical Pathways
For instance, they can undergo oxidation reactions to form sulfoxides
Pharmacokinetics
It’s known that the compound has a molecular weight of 17836 g/mol and a density of 0.937 g/cm3 , which could influence its bioavailability and distribution in the body.
Action Environment
The action, efficacy, and stability of dibutyl disulfide can be influenced by various environmental factors. For instance, its volatility (vapor pressure of 52 mmHg at 37.7 °C ) suggests that it could readily evaporate under certain conditions. Furthermore, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. More research is needed to fully understand how these and other environmental factors influence the action of dibutyl disulfide.
Propriétés
IUPAC Name |
1-(butyldisulfanyl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDSBWGCGSUXDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSSCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060874 | |
| Record name | Disulfide, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
229.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | Dibutyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
629-45-8 | |
| Record name | Butyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, dibutyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, dibutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77EF35C0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibutyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dibutyl disulfide?
A1: Dibutyl disulfide has the molecular formula C8H18S2 and a molecular weight of 178.36 g/mol.
Q2: Is there any spectroscopic data available for dibutyl disulfide?
A2: While the provided abstracts don't delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) [], Infrared (IR) spectroscopy [], and X-ray photoelectron spectroscopy (XPS) [] are commonly used to characterize dibutyl disulfide and its interactions.
Q3: How does dibutyl disulfide perform as an additive in materials?
A3: Dibutyl disulfide, when added to wheat flour, has shown improvements in breadmaking quality by enhancing bread height and specific volume. This effect is related to the number of carbon atoms in the disulfide and its interaction with wheat proteins [].
Q4: How stable are gold nanoparticles capped with dibutyl disulfide?
A4: Gold nanoparticles capped with dibutyl disulfide tend to sinter at lower temperatures under high vacuum compared to ambient pressure due to the higher volatility of the resulting dibutyl disulfide []. This highlights the importance of considering the surrounding atmosphere for applications utilizing these nanoparticles.
Q5: What about the stability of dibutyl disulfide on gold surfaces under different conditions?
A5: Research suggests that on a gold (111) surface, dibutyl disulfide exists in a rapid equilibrium between immobile, chemisorbed thiolates, and highly mobile, physisorbed disulfides at room temperature []. This dynamic behavior influences displacement reactions with other thiols on the gold surface.
Q6: Can dibutyl disulfide be used in catalytic applications?
A6: Yes, dibutyl disulfide acts as a chain transfer agent in polymerization reactions. For instance, it influences the kinetics and potentially the mechanism of particle nucleation in the emulsion polymerization of vinyl pivalate [].
Q7: Are there specific reactions where dibutyl disulfide plays a catalytic role?
A7: Dibutyl disulfide can catalyze the [3 + 2] methylenecyclopentane annulations of both unactivated and electron-rich olefins with 2-(phenylsulfonyl)-1-methylenecyclopropanes, leading to the regiospecific formation of methylene-cyclopentanes [].
Q8: How does dibutyl disulfide impact the polymerization of styrene?
A8: Dibutyl disulfide acts as an energy transfer agent in the gamma-radiation-induced polymerization of styrene, increasing the rate of polymerization. It also participates in chain transfer reactions during the process [].
Q9: How does dibutyl disulfide interact with hydrogen atoms?
A9: The reaction of dibutyl disulfide with hydrogen atoms primarily yields 1-butanethiol, butane, and 1-butene. Deuterium labeling studies suggest a mechanism involving the formation of a butylthio radical and subsequent reactions with hydrogen atoms [].
Q10: Does dibutyl disulfide participate in radical-promoted reactions?
A10: Yes, dibutyl disulfide plays a crucial role in radical-promoted synthesis of [5.5.n] tricyclic ring systems. It participates in radical fragmentation and double cyclization reactions, ultimately leading to the formation of the desired bi- or tricyclic products [].
Q11: What are some practical applications of dibutyl disulfide?
A11: Dibutyl disulfide is used in various applications, including:
- Mercury removal: Organic sulfide modified bimetallic iron-copper nanoparticle aggregates, synthesized using dibutyl disulfide, show promise in removing elemental mercury from vapor streams at elevated temperatures [].
- Preliminary sulfiding agent: Dibutyl disulfide is a key component in sulfiding agents used for the preliminary sulfurization process of hydrotreating catalysts, both in situ and ex situ [].
- Oviposition stimulant: Dibutyl disulfide acts as an oviposition stimulant for the onion maggot, Hylemya antiqua, influencing its host selection behavior in agricultural settings [, ].
Q12: What is known about the environmental impact of dibutyl disulfide?
A12: While the provided abstracts don't specifically address the environmental impact of dibutyl disulfide, research suggests that a denitrifying marine bacterium, Thiobacillus sp. strain ASN-1, can degrade dibutyl disulfide both aerobically and anaerobically []. This finding indicates a potential bioremediation pathway for this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

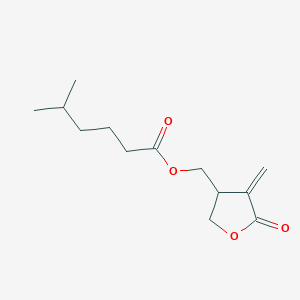
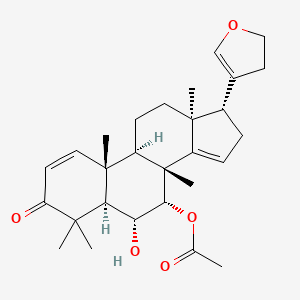

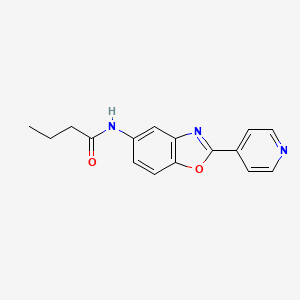
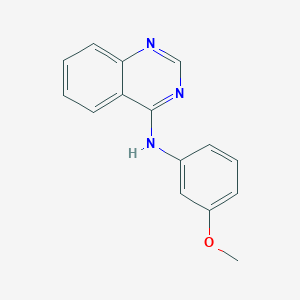


![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
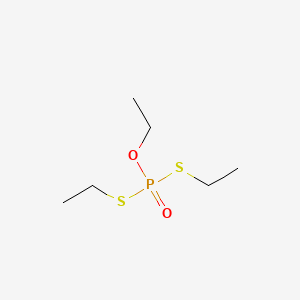
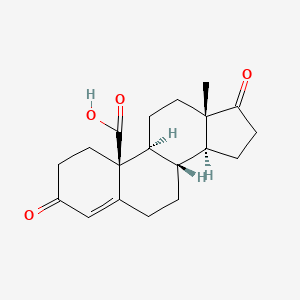
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1199237.png)

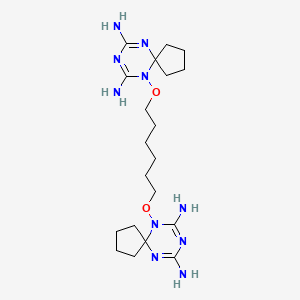
![8',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]tridecane-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1199241.png)
